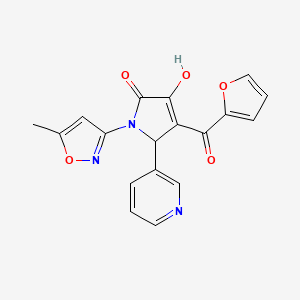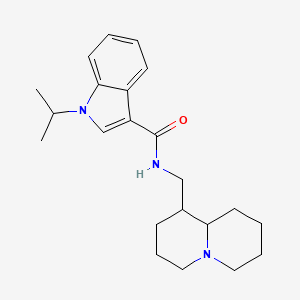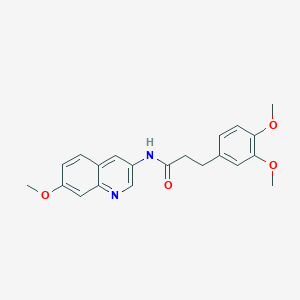![molecular formula C27H24ClN3O3 B11137229 2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11137229.png)
2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a tetrahydroquinoxalinone core, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the tetrahydroquinoxalinone intermediate with a chlorophenyl acyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the intermediate with 3,4-dimethylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and tetrahydroquinoxalinone moieties may play a role in binding to these targets, while the dimethylphenylacetamide group could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
KN-93: A known inhibitor of CaMKII, which has a similar quinoxalinone core but different substituents.
KN-92: A secondary amidic analog of KN-93, lacking a hydroxyethyl group on the sulfonamide nitrogen.
Uniqueness
2-{1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C27H24ClN3O3 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-17-7-13-21(15-18(17)2)29-25(32)16-24-27(34)30-22-5-3-4-6-23(22)31(24)26(33)14-10-19-8-11-20(28)12-9-19/h3-15,24H,16H2,1-2H3,(H,29,32)(H,30,34)/b14-10+ |
InChI Key |
RDYVYWXUWZKZEE-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11137146.png)
![(5Z)-5-(3-bromobenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11137153.png)
![4-Bromo-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11137157.png)
![7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-4-methyl-2H-chromen-2-one](/img/structure/B11137158.png)
![4-methyl-7-[(2-methylallyl)oxy]-3-[3-oxo-3-(2-phenylmorpholino)propyl]-2H-chromen-2-one](/img/structure/B11137160.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11137163.png)

![5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11137170.png)
![2-[(3-Chloro-4-ethoxy-benzenesulfonyl)-methyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11137171.png)
![2-(4-Methoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11137173.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11137174.png)

![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11137191.png)

